4-(N,N-diethylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
Description
Chemical Structure and Properties
4-(N,N-Diethylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide (CAS: 449767-88-8) is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methylthio group at position 2 and a diethylsulfamoyl moiety at position 4 of the benzamide ring. Its molecular formula is C₁₉H₂₂N₄O₂S₃, with a molar mass of 450.6 g/mol . The compound is structurally characterized by:
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-4-22(5-2)28(24,25)15-9-6-13(7-10-15)18(23)20-14-8-11-16-17(12-14)27-19(21-16)26-3/h6-12H,4-5H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIRWWGDWHTUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-diethylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various studies and research findings.
Synthesis
The synthesis of benzothiazole derivatives, including the target compound, typically involves the use of starting materials such as 2-(methylthio)benzothiazole. Various synthetic routes have been explored to enhance yield and purity. For example, practical one-pot synthesis methods have been developed that streamline the production process while maintaining structural integrity and biological activity .
Biological Activity Overview
The biological activity of 4-(N,N-diethylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide can be categorized into several key areas:
-
Anticancer Activity :
- In vitro studies have demonstrated that benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay results indicate a dose-dependent response where higher concentrations lead to greater inhibition of cell growth .
- Mechanistic studies suggest that these compounds may induce apoptosis and cell cycle arrest, particularly through the inhibition of critical signaling pathways such as AKT and ERK .
-
Anti-inflammatory Effects :
- The compound has shown promise in reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models (RAW264.7). This suggests a dual mechanism where the compound not only targets cancer cells but also modulates inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
- Cell Migration Inhibition :
Data Table: Summary of Biological Activity
| Activity Type | Cell Line/Model | Method | Results |
|---|---|---|---|
| Anticancer | A431 | MTT Assay | Significant proliferation inhibition |
| Anticancer | A549 | Flow Cytometry | Induction of apoptosis and cell cycle arrest |
| Anti-inflammatory | RAW264.7 | ELISA | Decreased IL-6 and TNF-α levels |
| Cell Migration | A431/A549 | Scratch Wound Healing | Reduced cell migration |
Case Studies
Recent research has highlighted the effectiveness of benzothiazole derivatives in preclinical models. For instance, a study focusing on structurally similar compounds demonstrated their ability to target multiple pathways involved in tumor growth and inflammation, suggesting that modifications to the benzothiazole core can enhance therapeutic efficacy .
Moreover, a systematic review of benzothiazole derivatives indicated their broad spectrum of biological activities, including antibacterial and antiparasitic effects, which could be leveraged alongside their anticancer properties .
Comparison with Similar Compounds
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
